N-propylcyclohexanamine hydrochloride
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Overview
Description
N-propylcyclohexanamine hydrochloride is a chemical compound with the molecular formula C9H20ClN. It is a derivative of cyclohexanamine, where the amine group is substituted with a propyl group. This compound is often used in various chemical syntheses and has applications in both research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-propylcyclohexanamine hydrochloride can be synthesized through the reductive amination of cyclohexanone with propylamine. The reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions usually require a solvent like methanol or ethanol and are carried out at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic steps as the laboratory synthesis but scaled up to handle larger quantities of reactants and products. The final product is often purified through recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of cyclohexanone derivatives.
Reduction: The compound can be reduced to form N-propylcyclohexylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: N-propylcyclohexylamine.
Substitution: Various substituted cyclohexylamines depending on the reagent used.
Scientific Research Applications
N-propylcyclohexanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of amine transport and metabolism in biological systems.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-propylcyclohexanamine hydrochloride involves its interaction with amine receptors and transporters in biological systems. It can act as a ligand for certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexylamine: Similar structure but lacks the propyl group.
N-methylcyclohexanamine: Contains a methyl group instead of a propyl group.
N-ethylcyclohexanamine: Contains an ethyl group instead of a propyl group.
Uniqueness: N-propylcyclohexanamine hydrochloride is unique due to the presence of the propyl group, which can influence its reactivity and interaction with other molecules. This structural difference can lead to variations in its chemical and biological properties compared to similar compounds.
Biological Activity
N-Propylcyclohexanamine hydrochloride (C9H20ClN) is a chemical compound that has garnered interest in various fields, particularly in biological research and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on current findings.
This compound is synthesized through reductive amination of cyclohexanone with propylamine, utilizing reducing agents such as sodium cyanoborohydride or hydrogen in the presence of catalysts like palladium on carbon. The synthesis typically occurs in solvents such as methanol or ethanol at room temperature. The compound is characterized by its molecular formula and unique structural properties that influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various amine receptors and transporters within biological systems. It acts as a ligand for certain receptors, modulating their activity and influencing physiological processes.
Key Mechanisms Include:
- Receptor Binding : The compound interacts with neurotransmitter receptors, influencing the release of serotonin and dopamine, which are crucial for mood regulation and cognitive functions .
- Transport Modulation : It has been shown to affect amine transport processes within cells, potentially impacting neurotransmitter metabolism .
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant Effects : Preliminary studies suggest it may enhance the release of serotonin and norepinephrine, contributing to antidepressant-like effects in animal models .
- Anxiolytic Properties : There is evidence supporting its role in reducing anxiety-related behaviors, potentially making it a candidate for treating anxiety disorders .
- Neuroprotective Effects : Some studies indicate that it may protect against neurodegenerative processes by modulating neuroinflammatory pathways .
Case Studies and Research Findings
Several studies have investigated the effects of this compound on various biological systems:
- Animal Model Studies :
- Cell Line Studies :
- Comparative Studies :
Data Summary
Property | Value / Description |
---|---|
Molecular Formula | C9H20ClN |
Molecular Weight | 175.72 g/mol |
Synthesis Method | Reductive amination of cyclohexanone |
Biological Activities | Antidepressant, anxiolytic, neuroprotective |
Mechanism of Action | Receptor modulation (serotonin, dopamine) |
Apoptosis Induction | Observed in Hela cell lines |
Properties
IUPAC Name |
N-propylcyclohexanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h9-10H,2-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSYHRIWTZGXNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3592-82-3 |
Source
|
Record name | Cyclohexanamine, N-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3592-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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